N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzofuran carboxamide moiety linked to a phenyl ring substituted with an ethylsulfanyl-tetrazole group. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl aldehydes and appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide functionality is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.
Attachment of the Phenyl Ring: The phenyl ring is introduced through coupling reactions, such as Suzuki or Heck coupling.
Substitution with Ethylsulfanyl-Tetrazole:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide
- N-{4-[5-(propylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide
Uniqueness
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The ethylsulfanyl group, in particular, may confer unique properties compared to other alkylsulfanyl derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(5-ethylsulfanyltetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-2-26-18-20-21-22-23(18)14-9-7-13(8-10-14)19-17(24)16-11-12-5-3-4-6-15(12)25-16/h3-11H,2H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNMRSQXOBHIPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160089 | |
Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950245-97-3 | |
Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950245-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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